molecular formula C11H12BrClO2 B8477994 Tert-butyl 3-bromo-4-chlorobenzoate

Tert-butyl 3-bromo-4-chlorobenzoate

Cat. No.: B8477994
M. Wt: 291.57 g/mol
InChI Key: HJONSESKSQZNCC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 3-bromo-4-chlorobenzoate is a benzoic acid derivative featuring a tert-butyl ester group at the carboxyl position, with bromine and chlorine substituents at the 3- and 4-positions of the aromatic ring, respectively. This compound is primarily utilized in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals. The tert-butyl group enhances steric protection of the ester moiety, while the halogen substituents (Br and Cl) facilitate cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are critical in constructing complex molecular architectures .

Properties

Molecular Formula

C11H12BrClO2

Molecular Weight

291.57 g/mol

IUPAC Name

tert-butyl 3-bromo-4-chlorobenzoate

InChI

InChI=1S/C11H12BrClO2/c1-11(2,3)15-10(14)7-4-5-9(13)8(12)6-7/h4-6H,1-3H3

InChI Key

HJONSESKSQZNCC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC(=C(C=C1)Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility
This compound 3-Br, 4-Cl C₁₁H₁₂BrClO₂ 291.57 Not reported Not reported Low in water; soluble in organic solvents (e.g., DCM, THF)
tert-Butyl 2-bromo-5-fluorobenzoate 2-Br, 5-F C₁₁H₁₂BrFO₂ 275.12 Not reported Not reported Soluble in DMSO, ethanol
tert-Butyl 3-fluoro-4-formylbenzoate 3-F, 4-CHO C₁₂H₁₃FO₃ 224.23 Not reported Not reported Soluble in DMF, acetone

Key Observations :

  • Halogen Effects : Bromine and chlorine in this compound increase molecular weight and polarizability compared to fluorine-containing analogs. This enhances its suitability for halogen-bonding interactions in catalysis .
  • Functional Group Diversity : The formyl group in tert-butyl 3-fluoro-4-formylbenzoate introduces aldehyde reactivity, enabling condensation or nucleophilic addition reactions absent in halogen-only analogs .

Reactivity and Stability

  • This compound :
    • Stability : Stable under inert storage conditions but sensitive to strong acids/bases, which may hydrolyze the ester group.
    • Reactivity : Bromine and chlorine substituents activate the aromatic ring for electrophilic substitution. The compound participates in Pd-catalyzed cross-couplings to form biaryl structures .
  • Tert-Butyl 2-Bromo-5-Fluorobenzoate :
    • Fluorine's electron-withdrawing effect directs electrophilic attacks to the ortho/para positions relative to bromine. Reduced steric hindrance compared to 3-bromo-4-chloro analogs may enhance reaction rates .
  • Tert-Butyl 3-Fluoro-4-Formylbenzoate :
    • The aldehyde group undergoes nucleophilic additions (e.g., Grignard reactions) and oxidations, making it versatile for synthesizing alcohols or carboxylic acids .

Research Findings and Trends

Recent studies highlight the following trends:

Halogenated Benzoates in Drug Discovery : Bromine and chlorine improve binding to hydrophobic enzyme pockets, while fluorine reduces off-target interactions .

Green Chemistry : Solvent-free esterification methods are being developed to synthesize tert-butyl benzoates with reduced environmental impact .

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